8-p-Hydroxybenzoyl tovarol

Description

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

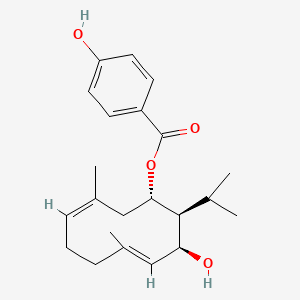

[(1S,3Z,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O4/c1-14(2)21-19(24)12-15(3)6-5-7-16(4)13-20(21)26-22(25)17-8-10-18(23)11-9-17/h7-12,14,19-21,23-24H,5-6,13H2,1-4H3/b15-12+,16-7-/t19-,20-,21-/m0/s1 |

InChI Key |

XUVXBQLHPFQADG-OIAMNROFSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC=C(C=C2)O)C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC=C(C=C2)O)C(C)C)O |

Synonyms |

8-p-hydroxybenzoyl tovarol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Germacrane-Type Sesquiterpenoids from Ferula dissecta Roots

Executive Summary

The roots of Ferula dissecta (Apiaceae) represent a complex phytochemical matrix rich in bioactive terpenoids. While the genus is historically noted for sesquiterpene coumarins and daucane esters, the germacrane-type sesquiterpenoids constitute a critical, albeit labile, chemical fraction. These compounds, characterized by a flexible 10-membered carbocyclic ring, serve as key biosynthetic precursors and exhibit potent cytotoxic properties against human cancer cell lines (e.g., HeLa, HepG2).

This guide provides a rigorous technical framework for the extraction, isolation, and structural characterization of these compounds. It addresses the primary challenge in germacrane research: thermolability . The 1,5-diene system in the germacrane ring is prone to Cope rearrangement under thermal stress, converting to the elemane skeleton. The protocols below are designed to mitigate this artifact formation, ensuring the integrity of the native phytochemical profile.

Biosynthetic & Structural Context

To successfully isolate these compounds, one must understand their origin and stability. Germacranes are derived from Farnesyl Pyrophosphate (FPP) via the germacryl cation. In Ferula dissecta, these often exist as oxygenated esters (e.g., benzoates or ferulates).

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence of the germacryl cation into the specific skeletons found in Ferula species, highlighting the risk of artifact generation.

Figure 1: Biosynthetic origin of Germacrane sesquiterpenoids and the thermal degradation pathway (Cope rearrangement) that must be avoided during isolation.

Extraction and Isolation Architecture

The "Cold-Chain" Extraction Protocol

Objective: Maximize yield of sesquiterpenoids while suppressing lactone ring opening and Cope rearrangement.

Reagents:

-

Ethanol (95%, Analytical Grade)

-

Petroleum Ether (60-90°C fraction)

-

Ethyl Acetate (EtOAc)[1]

-

n-Butanol (n-BuOH)

Protocol:

-

Pre-treatment: Air-dry F. dissecta roots in shade (avoid direct sun/UV). Pulverize to a coarse powder (20 mesh). Do not generate excess heat during grinding.

-

Maceration (Cold): Extract powder with 95% EtOH (1:5 w/v) at room temperature (20-25°C) for 72 hours. Repeat 3 times.

-

Critical Control Point: Do NOT use Soxhlet extraction or reflux. The boiling point of EtOH is sufficient to trigger rearrangement in unstable germacranes.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at <40°C . obtain crude extract.

-

Partitioning: Suspend crude residue in H₂O. Partition successively with:

-

Petroleum Ether (removes fats/waxes).

-

EtOAc (Target Fraction): This fraction contains the majority of sesquiterpenoids and their esters.

-

n-BuOH (removes glycosides/polar impurities).

-

Chromatographic Workflow

The separation relies on a gradient of increasing polarity.[2] Germacrane esters in F. dissecta are typically mid-polarity compounds.

Figure 2: Step-by-step isolation workflow focusing on the Ethyl Acetate fraction.

Detailed Chromatography Parameters:

-

Silica Gel Column: Elute with Petroleum Ether:EtOAc (100:0

0:100). Collect fractions based on TLC profiling (Vanillin-H₂SO₄ spray reagent; germacranes typically turn violet/blue). -

Sephadex LH-20: Essential for removing chlorophyll and phenolic polymers. Elute with CHCl₃:MeOH (1:1).

-

RP-HPLC (Final Polish):

-

Column: C18 (5

m, 250 x 10 mm). -

Mobile Phase: MeCN:H₂O (Isocratic or Gradient, typically 60-80% MeCN for esters).

-

Flow Rate: 2.0 mL/min.

-

Detection: 210 nm (general terpenoid) and 254 nm (if benzoate/coumarin moieties are present).

-

Chemical Diversity & Structural Elucidation[3][4][5]

When analyzing F. dissecta, researchers often encounter sesquiterpenoids esterified with aromatic acids.[3]

Key Spectroscopic Features (NMR)

Germacranes present specific challenges in NMR due to conformational flexibility.

| Feature | NMR Signature (¹H / ¹³C) | Diagnostic Note |

| Ring Geometry | Broad signals at room temp. | Expert Tip: Run NMR at -20°C or +50°C to sharpen signals by freezing/averaging conformers. |

| Olefinic Protons | H-1 and H-5 are characteristic of the 1,5-diene system. | |

| Ester Moieties | Indicates Benzoate/Ferulate attachment (common in F. dissecta). | |

| Methyl Groups | C-14 and C-15 vinylic methyls are key markers. |

Target Compounds

Based on phytochemical profiling of F. dissecta and related species, the following classes are expected:

-

Germacrane Esters: 6-hydroxygermacra-1(10),4-diene derivatives.

-

Sesquiterpene Coumarins: Germacrane core linked to a coumarin via an ether bridge (e.g., conferol derivatives).

-

Terpenoid Benzoates: Specific to F. dissecta (e.g., ferudissectins or related benzoate esters).

Pharmacological Potential (Bioactivity)[1][2][6]

The isolation of these compounds is driven by their cytotoxic potential. The mechanism often involves the alkylation of cellular proteins via the

Cytotoxicity Profile (Reference Data):

| Cell Line | Compound Type | IC₅₀ Range ( | Mechanism of Action |

| HeLa (Cervical) | Sesquiterpene Esters | 10 - 25 | Apoptosis induction; G1 cell cycle arrest. |

| HepG2 (Liver) | Germacrane-Coumarins | 15 - 40 | Inhibition of NF- |

| MCF-7 (Breast) | Terpenoid Benzoates | 12 - 20 | Disruption of mitochondrial potential. |

Note: Data derived from comparative studies on Ferula sesquiterpenoids [1, 2].[2][4]

References

-

Zhang, L., et al. (2013). Two new terpenoid benzoates with antitumor activity from the roots of Ferula dissecta.[5] Journal of Asian Natural Products Research.

-

Iranshahi, M., et al. (2018).[6] Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents. Avicenna Journal of Phytomedicine.

-

Alkhatib, R., et al. (2010).[7] Humulane and germacrane sesquiterpenes from Ferula lycia.[2][7] Journal of Natural Products.

-

Li, Y., et al. (2015).[4] Sesquiterpene coumarins from Ferula sinkiangensis and their cytotoxic activities.[4][8] Phytochemistry Letters.

-

Appendino, G., et al. (1997).[9] Sesquiterpene coumarins from Ferula species.[1][2][3][10][4][5][7][8][11][12] Phytochemistry.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Cytotoxic Activity of Sesquiterpenoids Isolated from Endemic Ferula tenuissima Hub.-Mor & Peşmen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents [journals.mums.ac.ir]

- 6. Sulfur-containing compounds from the roots of Ferula latisecta and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Humulane and germacrane sesquiterpenes from Ferula lycia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New sesquiterpene coumarin from the roots of Ferula latisecta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. New sesquiterpene coumarin from the roots of Ferula latisecta [ajp.mums.ac.ir]

Technical Guide: TAW (8-p-Hydroxybenzoyl Tovarol) Mechanism of Action in Cancer Cells

The following technical guide details the mechanism of action for TAW (8-p-Hydroxybenzoyl tovarol) , a germacrane-type sesquiterpenoid.

Executive Summary: Beyond Apoptosis

TAW (this compound) is a bioactive sesquiterpenoid isolated from the roots of Ferula dissecta.[1][2][3] Unlike conventional chemotherapeutics (e.g., taxanes, vinca alkaloids) that primarily target microtubule stability to induce apoptosis, TAW operates through a distinct, non-canonical cell death pathway known as paraptosis .

This compound is critical for researchers targeting apoptosis-resistant cancer phenotypes. Its mechanism is defined by massive cytoplasmic vacuolization derived from the Endoplasmic Reticulum (ER), driven by unresolved ER stress and the Unfolded Protein Response (UPR).[1] Crucially, TAW simultaneously triggers a protective autophagy response; inhibiting this autophagic arm significantly potentiates TAW’s cytotoxicity, offering a clear rationale for combination therapies.

Chemical Identity & Physicochemical Profile

| Property | Description |

| Compound Name | This compound (TAW) |

| Class | Germacrane-type Sesquiterpenoid |

| Source | Ferula dissecta (Ledeb.)[1][2][3] Ledeb. (Roots) |

| Molecular Target | Endoplasmic Reticulum (ER) / Proteostasis Network |

| Primary Phenotype | Paraptosis (Cytoplasmic Vacuolization) |

| Secondary Phenotype | Protective Autophagy |

| Caspase Dependence | None (Caspase-independent cell death) |

Mechanism of Action: The Paraptotic Cascade

The cytotoxicity of TAW is not mediated by mitochondrial cytochrome c release or caspase activation. Instead, it catastrophically disrupts cellular proteostasis.

Primary Driver: ER Stress and the UPR

TAW accumulation leads to the rapid accumulation of misfolded proteins within the ER lumen. This triggers the Unfolded Protein Response (UPR) , a signaling network designed to restore homeostasis.[3] However, under TAW exposure, this stress becomes terminal.

-

BiP/GRP78 Upregulation: TAW causes the dissociation of BiP (binding immunoglobulin protein) from UPR sensors (PERK, IRE1, ATF6), leading to its massive upregulation as the cell attempts to chaperone misfolded proteins.

-

CHOP Activation: The sustained stress activates CHOP (C/EBP homologous protein) , a pro-death transcription factor. In the context of TAW, CHOP does not trigger apoptosis but drives the physical dilation of the ER cisternae.

-

Vacuolization: The hallmark of TAW efficacy is the formation of extensive cytoplasmic vacuoles. These are not autophagosomes but are derived from the distended ER membrane, ultimately compromising cellular integrity.

The Counter-Mechanism: Protective Autophagy

Simultaneously, TAW induces autophagy as a survival mechanism.

-

LC3 Conversion: TAW treatment increases the conversion of LC3-I to lipidated LC3-II.

-

P62 Degradation: Flux analysis confirms active autophagic degradation.

-

** antagonism:** This autophagic process actively degrades the protein aggregates causing ER stress, thereby delaying paraptosis. Inhibiting autophagy (e.g., with 3-Methyladenine or Chloroquine) accelerates TAW-induced cell death.

Pathway Visualization

Caption: The dual-pathway mechanism of TAW. The primary cytotoxic arm (Red/Blue) drives ER stress-mediated paraptosis. The secondary arm (Green) is a protective autophagic response; blocking this arm sensitizes cancer cells to TAW.

Experimental Protocols for Validation

To rigorously confirm TAW activity in a new cell line, researchers must distinguish paraptosis from apoptosis and necrosis.

Distinguishing Paraptosis (Microscopy & Inhibitors)

Objective: Confirm that cell death is driven by vacuolization and is caspase-independent.

-

Morphological Assessment:

-

Step 1: Treat cells (e.g., HeLa, MCF-7) with TAW (IC50 range, typically 10-20 µM) for 24h.

-

Step 2: Observe under Phase Contrast Microscopy.

-

Expected Result: Appearance of massive fluid-filled vesicles in the cytoplasm (distinct from apoptotic blebbing).

-

-

Caspase Independence Check:

-

Step 1: Pre-treat cells with Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) for 1 hour.

-

Step 2: Add TAW and incubate for 24h.

-

Step 3: Perform MTT or Cell Viability assay.

-

Validation: Z-VAD-FMK should NOT rescue cell viability. If it does, the mechanism is apoptosis, not TAW-mediated paraptosis.

-

-

Protein Synthesis Dependence:

-

Step 1: Pre-treat with Cycloheximide (CHX) (Protein synthesis inhibitor).

-

Step 2: Add TAW.[4]

-

Validation: CHX often rescues cells from paraptosis by reducing the load of nascent proteins entering the ER, thereby alleviating the driving stress.

-

Validating the UPR & Autophagy (Western Blot)

Objective: Quantify the molecular markers of the ER stress response and autophagic flux.

| Marker | Role | Expected Change with TAW |

| BiP (GRP78) | ER Stress Sensor | Strong Increase (Indicates UPR activation) |

| CHOP | Pro-death Transcription Factor | Strong Increase (Drivers of paraptosis) |

| LC3-II | Autophagosome Marker | Increase (Indicates autophagy induction) |

| P62 (SQSTM1) | Autophagy Substrate | Decrease (Indicates active flux) or Increase (if flux is blocked) |

| Caspase-3 (Cleaved) | Apoptosis Marker | No Change (Remains inactive/uncleaved) |

Protocol Note: To confirm autophagic flux (vs. blockage), treat one group with TAW + Bafilomycin A1. If LC3-II levels are higher in the combo group than TAW alone, flux is active.

Strategic Implications for Drug Development

Overcoming Apoptosis Resistance

TAW represents a strategic asset for targeting tumors that have developed resistance to apoptotic agents (e.g., Bcl-2 overexpression or p53 mutations). Since paraptosis does not rely on the caspase cascade or mitochondrial outer membrane permeabilization (MOMP), TAW can bypass these classical resistance blocks.

Combination Therapy Design

The "Protective Autophagy" arm (see Diagram) is a druggable vulnerability.

-

Synergy Strategy: Combine TAW with autophagy inhibitors (e.g., Hydroxychloroquine, Lys05).

-

Rationale: By blocking the cancer cell's attempt to digest misfolded proteins via autophagy, the ER stress becomes unmanageable much faster, lowering the effective IC50 of TAW and reducing potential toxicity.

Experimental Workflow Diagram

Caption: Validation workflow for TAW. Critical checkpoints include confirming caspase independence (Z-VAD failure) and autophagy inhibition synergy (3-MA success).

References

-

Zhang, C., et al. (2015). this compound induces paraptosis like cell death and protective autophagy in human cervical cancer HeLa cells.[1][5] International Journal of Molecular Sciences.

-

Zhang, C., et al. (2012). Paraptosis accompanied by autophagy and apoptosis was induced by celastrol. (Contextual reference for paraptosis mechanisms). Journal of Cellular Physiology.

-

Wang, Y., et al. (2019). The role of autophagy in paraptosis: A double-edged sword. (Review of the mechanistic relationship seen in TAW). Frontiers in Pharmacology.

Sources

- 1. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring paraptosis as a therapeutic approach in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.gzucm.edu.cn [library.gzucm.edu.cn]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Molecular Weight and Formula of 8-p-Hydroxybenzoyl Tovarol

The following technical guide details the molecular characteristics, isolation, and biological mechanism of 8-p-Hydroxybenzoyl tovarol (TAW) .

Executive Summary

This compound (often abbreviated as TAW ) is a bioactive germacrane-type sesquiterpenoid ester isolated primarily from the roots of Ferula dissecta (Ledeb.)[1][2] Ledeb. It represents a critical lead compound in oncology research due to its unique ability to induce paraptosis-like cell death —a non-apoptotic programmed cell death characterized by extensive cytoplasmic vacuolization—making it effective against apoptosis-resistant cancer lines.

This guide provides the definitive physicochemical data, structural elucidation, and mechanistic workflows for researchers investigating TAW.

Physicochemical Characterization

Molecular Identity

The core scaffold of TAW is tovarol (1(10),4-germacradiene-6

| Property | Data | Notes |

| Common Name | This compound (TAW) | Also referred to as 8-O-p-hydroxybenzoyl tovarol |

| Molecular Formula | C | Validated via High-Resolution Mass Spectrometry (HR-MS) |

| Molecular Weight | 358.48 g/mol | Monoisotopic mass: ~358.2144 Da |

| Classification | Sesquiterpenoid Ester | Germacrane skeleton |

| Physical State | Colorless Crystal / White Powder | Soluble in DMSO, Methanol, Ethanol |

| Source Organism | Ferula dissecta (Roots) | Family: Apiaceae |

Structural Composition

The molecule consists of two distinct domains:

-

Sesquiterpene Core: A flexible 10-membered germacrane ring containing two endocyclic double bonds at positions

and -

Aromatic Moiety: A p-hydroxybenzoyl group attached via an ester linkage to the secondary hydroxyl group at C-8.

Degree of Unsaturation (DoU): 8

-

Germacrane ring: 1 ring + 2 double bonds = 3 DoU

-

Benzoyl group: 1 benzene ring (4 DoU) + 1 carbonyl (1 DoU) = 5 DoU

-

Total: 8 DoU (Consistent with formula C

H

Isolation & Identification Protocol

To ensure reproducibility, the following isolation workflow is recommended based on established phytochemical protocols.

Extraction Workflow

The isolation process relies on polarity-guided fractionation. The compound is concentrated in the ethyl acetate fraction of the ethanolic extract.

Figure 1: Step-by-step isolation workflow for obtaining high-purity TAW from Ferula dissecta roots.

Spectral Validation

Confirmation of the structure requires matching the following spectral fingerprints:

-

ESI-MS: Observe [M+Na]

peak at m/z 381 or [M+H] -

H-NMR (Characteristic Signals):

-

Aromatic protons: Two doublets (AA'BB' system) around

6.8–7.9 ppm (benzoyl group). -

Olefinic protons: Signals corresponding to H-1 and H-5 of the germacrane ring.

-

Oxymethine protons: Signals for H-6 and H-8 (shifted downfield due to esterification).

-

-

IR Spectrum: Strong absorption at ~1710 cm

(Ester C=O) and ~3400 cm

Biological Mechanism of Action[2][8]

TAW is distinct from conventional chemotherapeutics because it triggers paraptosis , a form of cell death characterized by massive cytoplasmic vacuolization derived from the Endoplasmic Reticulum (ER).

Mechanistic Pathway

-

ER Stress Induction: TAW causes an accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR).

-

Vacuolization: The stress leads to the dilation of ER cisternae, forming visible cytoplasmic vacuoles.

-

Autophagy Modulation: TAW simultaneously induces protective autophagy.[3][4][5] Inhibition of this autophagy (e.g., via 3-MA or Chloroquine) significantly enhances TAW-induced cytotoxicity, suggesting autophagy acts as a resistance mechanism.

Figure 2: The dual signaling pathway of TAW in cancer cells, balancing paraptotic death against protective autophagy.

References

-

Zhang, C., et al. (2015). "8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells."[6] International Journal of Molecular Sciences, 16(7), 14979–14996.[6]

- Miski, M., et al. (1985). "Sesquiterpene lactones and esterified sesquiterpenes from Ferula species." Phytochemistry. (Foundational work on Ferula sesquiterpenoids).

-

Andersen, T.B., et al. (2018). "Biosynthesis of tovarol and other sesquiterpenoids in Thapsia laciniata Rouy." Phytochemistry, 157, 12-19. (Clarifies Tovarol biosynthesis and structure).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry, Bioactivity, and Prediction of the Quality Marker (Q-Marker) of Ferula Plants in China: A Review [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of 8-p-Hydroxybenzoyl Tovarol (TAW) in Cervical Cancer: Targeting Paraptosis and ER Stress

[1][2][3]

Content Type: In-Depth Technical Guide Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Subject: 8-p-Hydroxybenzoyl Tovarol (TAW) – Mechanism, Protocols, and Translational Potential

Executive Summary: Beyond Apoptosis

The landscape of cervical cancer treatment, particularly for multidrug-resistant (MDR) phenotypes, is often limited by the reliance of current chemotherapeutics (e.g., cisplatin, paclitaxel) on the apoptotic machinery. This compound (TAW) , a germacrane-type sesquiterpenoid isolated from Ferula dissecta, represents a paradigm shift.

Unlike conventional agents that trigger caspase-dependent apoptosis, TAW induces paraptosis-like cell death . This mechanism is characterized by extensive cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and mitochondria, occurring independently of caspase activation.[1] Crucially, TAW simultaneously triggers a protective autophagic response ; inhibiting this autophagy significantly potentiates TAW’s cytotoxicity.[2] This guide details the molecular mechanisms, validates the therapeutic hypothesis, and provides actionable protocols for integrating TAW into cervical cancer research pipelines.

Mechanistic Architecture: The Paraptosis-Autophagy Axis[1][2]

The Core Mechanism: ER Stress-Mediated Paraptosis

TAW bypasses the Bcl-2/Bax apoptotic rheostat. Instead, it targets the ER, causing an accumulation of misfolded proteins that triggers the Unfolded Protein Response (UPR).

-

ER Stress Induction: TAW upregulates BiP (GRP78), the master ER stress sensor.

-

UPR Activation: This leads to the activation of downstream effectors including PERK, IRE1, and ATF6, culminating in the upregulation of CHOP (GADD153).

-

Physical Consequence: The result is catastrophic osmotic imbalance within the ER lumen, leading to irreversible swelling and the formation of giant cytoplasmic vacuoles—the hallmark of paraptosis.

The Counter-Regulatory Loop: Protective Autophagy

Simultaneously, TAW induces autophagy (evidenced by LC3-II accumulation and Beclin-1 upregulation). However, this is not a death mechanism but a survival attempt by the cancer cell to clear the ER stress.

-

Clinical Implication: Monotherapy with TAW is effective, but combination with autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) transforms TAW from a moderate inhibitor to a potent cytotoxic agent.

Signaling Pathway Visualization

The following diagram illustrates the bifurcated signaling induced by TAW in HeLa cells.

Figure 1: TAW-induced signaling network showing the rivalry between paraptotic cell death and protective autophagy.[3]

Preclinical Efficacy Data

The following data summarizes the cytotoxic profile of TAW in HeLa (Cervical Cancer) cells compared to standard controls.

| Parameter | TAW Treatment | 5-Fluorouracil (Control) | TAW + 3-MA (Autophagy Inhibitor) |

| IC50 (24h) | ~18.8 μM | ~14.8 μM | < 10 μM (Potentiated) |

| Morphology | Extensive Vacuolization | Cell Shrinkage (Apoptosis) | Accelerated Vacuolization |

| Caspase Activity | Negative | Positive | Negative |

| LC3-II Levels | High (Protective) | Low/Moderate | Blocked |

| Cell Death Mode | Paraptosis | Apoptosis | Enhanced Paraptosis |

Key Insight: TAW is comparable in potency to 5-FU but operates via a completely distinct mechanism, making it an ideal candidate for tumors resistant to apoptosis-inducing agents.

Validated Experimental Protocols

To ensure reproducibility and distinguish paraptosis from other cell death modalities, the following protocols must be adhered to strictly.

Protocol A: Differentiation of Paraptosis vs. Apoptosis

Objective: Confirm that TAW-induced death is caspase-independent and vacuole-driven.

-

Cell Culture: Seed HeLa cells at

cells/well in 6-well plates. -

Treatment: Treat with TAW (0, 10, 20, 40 μM) for 24 hours.

-

Inhibitor Check (Critical Step):

-

Pre-treat one group with z-VAD-fmk (20 μM), a pan-caspase inhibitor, for 1 hour.

-

Pre-treat another group with Cycloheximide (CHX) (1 μM), a protein synthesis inhibitor.

-

-

Observation:

-

Result 1: If z-VAD-fmk fails to rescue cells, death is caspase-independent (Paraptosis).

-

Result 2: If CHX rescues cells, death requires new protein synthesis (characteristic of Paraptosis).

-

-

Microscopy: Use Phase-contrast microscopy to quantify cells with >3 distinct cytoplasmic vacuoles.

Protocol B: Autophagy Flux Analysis

Objective: Determine if autophagy is protective or cytotoxic.

-

Transfection: Transfect HeLa cells with GFP-LC3 plasmid.

-

Treatment Groups:

-

Control (DMSO)

-

TAW (20 μM)[4]

-

TAW (20 μM) + 3-MA (1 mM, Autophagy Class III PI3K inhibitor)

-

TAW (20 μM) + Rapamycin (100 nM, Autophagy inducer)

-

-

Viability Assay (MTT):

-

Add MTT reagent (0.5 mg/mL) after 24h treatment.

-

Dissolve formazan in DMSO and read OD at 570 nm.

-

-

Interpretation:

Experimental Workflow Visualization

Figure 2: Step-by-step validation workflow to confirm TAW-induced paraptosis.

Clinical Translation & Future Directions

Overcoming Multidrug Resistance (MDR)

Cervical cancer cells often develop resistance to cisplatin via upregulation of Bcl-2 or inactivation of p53. Since TAW-induced paraptosis does not require p53 or caspase cleavage, it presents a viable salvage therapy for MDR patients.

The Combination Strategy

The discovery that autophagy antagonizes TAW's efficacy suggests a clear clinical path: Combination Therapy .

-

Proposed Regimen: TAW + Chloroquine (CQ) or Hydroxychloroquine (HCQ).

-

Rationale: CQ/HCQ are FDA-approved antimalarials that block autophagic flux by inhibiting lysosomal acidification. This would prevent the cancer cell from recycling the ER stress caused by TAW, forcing the cell into paraptotic death.

Formulation Challenges

TAW is a sesquiterpenoid, likely possessing low water solubility. Future development must focus on:

-

Nano-encapsulation: Liposomal delivery to enhance bioavailability.

-

ADC (Antibody-Drug Conjugates): Conjugating TAW to antibodies targeting EGFR or HPV oncoproteins to reduce systemic toxicity.

References

- Yoon, M. J., et al. (2014). Paraptosis: A non-classical cell death mechanism and its therapeutic potential. Apoptosis, 19(1), 1-15. (Contextual grounding for paraptosis mechanisms).

-

Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541.

Sources

- 1. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Exploring paraptosis as a therapeutic approach in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Germacranolides and Derivatives in Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

Germacranolides, a subtype of sesquiterpene lactones (SLs), represent a class of phytochemicals with potent anti-neoplastic properties.[1] Historically derived from Tanacetum parthenium (Feverfew) and Saussurea lappa, these compounds are defined by a 10-membered carbocyclic ring and a critical

This guide analyzes the transition of germacranolides from herbal extracts to precision oncology agents. It focuses on the prototype Parthenolide (PTL) and its water-soluble derivative DMAPT , detailing their mechanism as "cysteine-reactive warheads" that target the NF-

Structural Biology & The Pharmacophore

The biological activity of germacranolides hinges on a specific structural motif known as the Michael Acceptor .

The Warhead Mechanism

The

-

Reaction Type: 1,4-nucleophilic addition.

-

Target Specificity: Unlike non-specific alkylators, germacranolides show a preference for accessible cysteines in specific redox-sensitive proteins (e.g., p65 subunit of NF-

B, Cys38). -

Structural Constraint: Reduction of the exocyclic double bond (C11=C13) results in a complete loss of cytotoxic activity, validating this moiety as the essential pharmacophore.

Molecular Mechanisms of Action

Germacranolides function through "polypharmacology," simultaneously disrupting survival signaling and inducing oxidative stress.

NF- B Inhibition (The Cys38 Interaction)

Constitutive NF-

-

Direct Alkylation: PTL covalently modifies Cys38 in the p65 (RelA) subunit of NF-

B, preventing its binding to DNA. -

IKK Complex Interference: It blocks the I

B Kinase (IKK) complex, preventing the phosphorylation and degradation of I

ROS Generation and GSH Depletion

Germacranolides act as "GSH scavengers." The Michael acceptor alkylates intracellular glutathione (GSH).

-

Consequence: Rapid depletion of the cell's antioxidant reserve.

-

Result: Accumulation of Reactive Oxygen Species (ROS)

Mitochondrial Outer Membrane Permeabilization (MOMP)

Selectivity for Cancer Stem Cells (CSCs)

Crucially, AML stem cells (LSCs) have lower basal glutathione levels and higher dependency on NF-

Visualization: Signaling Cascade

Caption: Dual-mechanism of action: PTL simultaneously depletes antioxidant reserves (GSH) and blocks survival signaling (NF-kB), forcing the cell into apoptosis.

Key Compounds and Derivatives

The clinical translation of Parthenolide was halted due to poor water solubility and bioavailability. This necessitated the development of semi-synthetic derivatives.

Comparative Analysis of Key Agents[3]

| Compound | Class | Modification | Solubility | Clinical Status | Primary Target |

| Parthenolide (PTL) | Natural Product | None | Low (<1 mg/mL) | Preclinical | NF- |

| Costunolide | Natural Product | None | Low | Preclinical | ROS/JNK Pathway |

| DMAPT | Amino-derivative | C13-dimethylamino | High (>10 mg/mL) | Phase I (AML) | LSC Ablation |

| Micheliolide | Derivative | Stabilized lactone | Moderate | Preclinical | Inflammation/Cancer |

Why DMAPT? Dimethylamino-parthenolide (DMAPT) introduces a nitrogen atom at the C13 position. Under physiological conditions, this amine forms a salt, drastically increasing water solubility (bioavailability) without sacrificing the Michael acceptor reactivity once inside the cell.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, experiments involving germacranolides must control for their specific oxidative mechanism.

Protocol A: ROS-Dependent Cytotoxicity Validation

Objective: Prove that cell death is caused by oxidative stress and not off-target toxicity.

-

Preparation: Seed AML cells (e.g., MV4-11 or HL-60) at

cells/mL. -

Pre-treatment (The Control): Treat one group with N-acetylcysteine (NAC) (5 mM) for 1 hour. NAC acts as a ROS scavenger and GSH precursor.

-

Treatment: Add Parthenolide or DMAPT (2–10

M) to both NAC-treated and vehicle-treated groups. Incubate for 24 hours. -

Readout:

-

Assay: Annexin V/PI staining via Flow Cytometry.

-

Validation Criteria: The NAC-treated group must show >80% rescue of viability compared to the drug-only group. If NAC does not rescue the cells, the mechanism is likely not ROS-driven.

-

Protocol B: NF- B Nuclear Translocation Assay

Objective: Visualize the blockade of p65 entry into the nucleus.

-

Stimulation: Serum-starve cells, then treat with PTL (5-10

M) for 1 hour. -

Induction: Add TNF-

(10 ng/mL) for 30 minutes to forcibly activate NF- -

Fixation: 4% Paraformaldehyde.

-

Staining:

-

Primary Ab: Anti-p65 (RelA).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue - Nucleus).

-

-

Analysis:

-

Control (TNF only): Green signal overlaps with Blue (Nuclear localization).

-

Experimental (PTL + TNF): Green signal remains in the Cytoplasm (Nuclear exclusion).

-

Visualization: Drug Screening Workflow

Caption: Step-wise screening logic to identify clinically viable germacranolides. "TI" = Therapeutic Index.

Clinical Translation & Challenges

While DMAPT reached Phase I trials, challenges remain. The reactivity of the Michael acceptor means these drugs can bind to serum albumin (HSA), reducing the effective free drug concentration in plasma.

Future Directions:

-

Nano-formulations: Encapsulating PTL in micelles to prevent premature reaction with serum proteins.

-

Combination Therapy: Pairing germacranolides with HDAC inhibitors (e.g., SAHA) or hypomethylating agents to attack leukemic cells on epigenetic and metabolic fronts simultaneously.

References

-

Guzman, M. L., et al. (2005). "The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells."[3] Blood. Link

-

Guzman, M. L., et al. (2007).[4] "An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells." Blood. Link

-

Wen, J., et al. (2002). "Oxidative stress-mediated apoptosis: the anticancer effect of the sesquiterpene lactone parthenolide." Journal of Biological Chemistry. Link

-

Garcia-Pineres, A. J., et al. (2001). "Role of alpha-methylene gamma-butyrolactone moiety in the anti-inflammatory effect of sesquiterpene lactones." Journal of Biological Chemistry. Link

-

Neelakantan, S., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-kappaB inhibitor, DMAPT (LC-1)." Bioorganic & Medicinal Chemistry Letters. Link

-

Kim, D. Y., et al. (2017). "Costunolide induces apoptosis in human gastric adenocarcinoma cells via the ROS-mediated mitochondrial pathway." International Journal of Oncology. Link

Sources

- 1. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent parthenolide-based antileukemic agents enabled by late-stage P450-mediated C—H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]

Methodological & Application

Optimal concentration of TAW for HeLa cell cytotoxicity assays

Application Note: Optimization of 8-p-Hydroxybenzoyl Tovarol (TAW) Concentrations for HeLa Cell Cytotoxicity & Paraptosis Assays

Executive Summary & Mechanism of Action

This compound (TAW) is a germacrane-type sesquiterpenoid isolated from the roots of Ferula dissecta.[1][2][3][4] Unlike conventional chemotherapeutics (e.g., 5-Fluorouracil) that primarily induce caspase-dependent apoptosis, TAW triggers paraptosis-like cell death in HeLa cervical cancer cells.

Critical Mechanistic Insight: TAW-induced cytotoxicity is characterized by extensive cytoplasmic vacuolization derived from the Endoplasmic Reticulum (ER). This process is mediated by ER stress and the Unfolded Protein Response (UPR).[1][2][3] Crucially, TAW simultaneously triggers a protective autophagy response.[2][3][5]

-

Inhibition of Autophagy (e.g., via 3-Methyladenine) enhances TAW cytotoxicity.[1]

-

Induction of Autophagy (e.g., via Rapamycin) antagonizes TAW cytotoxicity.[1][2][3][5]

This guide details the optimal concentration ranges to isolate these effects, distinguishing between simple growth inhibition and the induction of irreversible paraptotic vacuolization.

Reagent Preparation & Handling

TAW Physicochemical Properties:

-

Source: Ferula dissecta root extract or purified standard.[1][2][3][4]

-

Solubility: Hydrophobic. Soluble in Dimethyl Sulfoxide (DMSO).

-

Stability: Sensitive to repeated freeze-thaw cycles.

Stock Solution Protocol:

-

Primary Stock (50 mM): Dissolve lyophilized TAW powder in sterile, cell-culture grade DMSO. Vortex for 1 minute to ensure complete solubilization.

-

Aliquot: Dispense into 20 µL aliquots in amber microcentrifuge tubes to prevent light degradation.

-

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Working Solution: Dilute the stock into pre-warmed DMEM immediately prior to treatment. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Experimental Protocol: Dose-Response Determination (IC50)

To determine the optimal concentration, we utilize a colorimetric assay (MTT or CCK-8) coupled with morphological verification.

Cell Line: HeLa (Human Cervical Carcinoma).[1][2][3][4][6] Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.

Step-by-Step Workflow:

-

Seeding: Plate HeLa cells at a density of 5 × 10³ cells/well in 96-well plates. Allow attachment for 24 hours.

-

Dose Range Design: Based on literature IC50 values (~18.8 µM), design a 7-point logarithmic dilution series.

-

Recommended Concentrations: 0 (Vehicle), 2.5, 5, 10, 20, 40, 80 µM.

-

-

Treatment: Aspirate old media and add 100 µL of TAW-containing media.

-

Readout (MTT):

-

Add MTT reagent (0.5 mg/mL final) for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Calculation: Plot % Cell Viability vs. Log[Concentration]. Fit using a non-linear regression (sigmoidal dose-response).

Expected Data Profile:

| Parameter | Value / Observation |

| HeLa IC50 (24h) | 18.8 ± 2.0 µM |

| Threshold for Vacuolization | ~10 µM (Visible small vacuoles) |

| Massive Vacuolization (Paraptosis) | 20 - 40 µM |

| Cell Detachment/Shrinkage | > 40 µM |

Advanced Protocol: Modulating Autophagy to Validate Mechanism

Since TAW induces protective autophagy, the "optimal" concentration for killing depends on the autophagic state of the cell. This assay confirms the TAW-specific mechanism.

Experimental Groups:

-

Control: DMSO Vehicle.

-

TAW Only: 20 µM (Approx. IC50).

-

TAW + 3-MA: 20 µM TAW + 1 mM 3-Methyladenine (Autophagy Inhibitor).

-

TAW + Rapamycin: 20 µM TAW + 1 nM Rapamycin (Autophagy Inducer).

Procedure:

-

Pre-treat HeLa cells with 3-MA or Rapamycin for 1 hour prior to TAW addition.

-

Add TAW (20 µM) and co-incubate for 24 hours.

Validation Criteria:

-

TAW + 3-MA should show significantly lower viability (higher toxicity) than TAW alone (e.g., Viability drops from 50% to ~30%).

-

TAW + Rapamycin should show higher viability (protection) than TAW alone (e.g., Viability rises from 50% to ~70%).

Pathway Visualization

The following diagram illustrates the dual signaling pathways activated by TAW in HeLa cells: the cytotoxic ER stress pathway leading to paraptosis and the compensatory autophagic pathway.

Caption: TAW induces ER-stress mediated paraptosis while simultaneously triggering protective autophagy.[1][3] Inhibition of autophagy enhances TAW efficacy.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Inconsistent IC50 | Cell Density Variance | Paraptosis is highly density-dependent. Ensure strict 5x10³ cells/well seeding. |

| Precipitation | High Concentration in Media | Do not exceed 80 µM in aqueous media. Vortex working solutions immediately. |

| No Vacuoles Visible | Observation Timing | Vacuoles may fuse and cause detachment by 24h. Check morphology at 6h and 12h. |

| High Background (MTT) | Vacuole Interference | Large vacuoles can scatter light. Use a reference wavelength (630 nm) or switch to ATP-based luminescence assays. |

References

-

Zhang, C., Jiang, Y., Zhang, J., et al. (2015).[1] 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells. International Journal of Molecular Sciences , 16(7), 14979–14996.[4]

-

Sperandio, S., de Belle, I., & Bredesen, D. E. (2000). An alternative, nonapoptotic form of programmed cell death. Proceedings of the National Academy of Sciences , 97(26), 14376-14381.

-

Yoon, M. J., Kim, E. H., Lim, J. H., et al. (2010). Superoxide anion and proteasomal dysfunction contribute to curcumin-induced paraptosis of malignant breast cancer cells. Free Radical Biology and Medicine , 48(5), 713-726.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring paraptosis as a therapeutic approach in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application Note: Preparation and Handling of 8-p-Hydroxybenzoyl Tovarol Stock Solutions in DMSO

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of 8-p-Hydroxybenzoyl tovarol (also known as TAW), a germacrane-type sesquiterpenoid ester isolated from Ferula and Thapsia species. This compound exhibits significant antineoplastic activity, specifically inducing paraptosis-like cell death and autophagy in cancer lines (e.g., HeLa).[1][2][3]

Due to its lipophilic nature and the presence of a hydrolyzable ester linkage, improper solubilization can lead to compound degradation, precipitation in aqueous media, or inconsistent biological data. This protocol establishes a standardized workflow using anhydrous Dimethyl Sulfoxide (DMSO) to ensure stability and reproducibility in cell-based assays.

Physicochemical Context & Critical Parameters[4][5][6][7]

Molecule Profile

-

Chemical Class: Germacrane-type sesquiterpenoid ester

-

Approximate MW: ~358.47 g/mol (Based on Formula C₂₂H₃₀O₄; Refer to specific Batch CoA for exact value)

-

Solubility Profile:

The "Hydrolysis Trap"

The structural integrity of this compound relies on the ester bond connecting the p-hydroxybenzoyl moiety to the sesquiterpene core (Tovarol).

-

Risk: DMSO is hygroscopic (absorbs water from the atmosphere). The presence of water, combined with freeze-thaw cycles, can catalyze the hydrolysis of this ester, releasing free p-hydroxybenzoic acid and Tovarol, neither of which carries the specific biological potency of the parent ester.

-

Solution: Use only Anhydrous DMSO (≥99.9%) packed under inert gas (argon/nitrogen) and store aliquots with desiccants.

Pre-Protocol Validation

Before beginning, ensure the following reagents and equipment are ready. This is a self-validating system; if reagents do not meet these specs, do not proceed .

| Component | Specification | Reason for Requirement |

| Solvent | DMSO, Anhydrous, ≥99.9%, Sterile Filtered | Prevents hydrolysis and microbial contamination. |

| Vials | Amber Glass or opaque Polypropylene | Protects from light (phenolic moiety sensitivity). |

| Pipettes | Calibrated, solvent-resistant tips | Ensures accurate dosing of viscous DMSO. |

| Atmosphere | Low humidity (ideal) | Reduces moisture uptake during weighing. |

Detailed Protocol: Stock Solution Preparation

Step 1: Calculation & Weighing

Target Concentration: 10 mM is the industry standard for high-potency natural products, allowing for 1000x dilution (to 10 µM) with 0.1% DMSO final concentration.

Formula:

Example Calculation:

-

Mass Weighed: 5.0 mg

-

MW (CoA): 358.47 g/mol

-

Target Conc: 10 mM (0.01 M)

Procedure:

-

Equilibrate the compound vial to room temperature before opening to prevent condensation on the solid.

-

Weigh the compound into a sterile amber glass vial. Record the exact mass.

-

Calculate the required DMSO volume based on the exact mass.

Step 2: Dissolution

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex gently for 30 seconds.

-

Visual Inspection: Hold the vial against a light source. The solution must be clear.

-

Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes (Max temp 30°C). Do not overheat , as sesquiterpenes can be heat-labile.

-

Step 3: Aliquoting & Storage

Critical: Avoid repeated freeze-thaw cycles.

-

Aliquot the stock solution into small volumes (e.g., 20–50 µL) appropriate for single-use experiments.

-

Use O-ring seal cryovials to prevent DMSO leakage or moisture entry.

-

Storage: -20°C (Short term < 1 month) or -80°C (Long term > 1 month).

Quality Control & Validation (The "Trustworthiness" Check)

Perform this "Crash Test" before applying the stock to valuable cells.

-

Preparation: Prepare a mock culture medium (e.g., DMEM + 10% FBS).

-

Dilution: Pipette the stock solution into the medium to achieve the final assay concentration (e.g., 20 µM).

-

Technique: Vortex the medium while slowly adding the DMSO stock to prevent local high-concentration precipitation.

-

-

Observation: Examine under a microscope (40x).

-

Pass: Solution is clear; no crystals.

-

Fail: Visible crystals or "oily" droplets. (Indicates solubility limit reached; reduce working concentration).

-

Workflow Visualization

The following diagram illustrates the critical path for preparation, emphasizing the decision points that protect chemical integrity.

Figure 1: Decision-tree workflow for the preparation of sesquiterpene ester stock solutions, prioritizing anhydrous conditions and visual QC.

References

-

Wang, Y., et al. (2015). "8-p-Hdroxybenzoyl tovarol induces paraptosis like cell death and protective autophagy in human cervical cancer HeLa cells." International Journal of Molecular Sciences, 16(7), 14979-14996.[1]

-

Zhang, L., et al. (2023). "Chemistry, Bioactivity, and Prediction of the Quality Marker (Q-Marker) of Ferula Plants in China: A Review." Molecules, 28(13), 5169.

-

Cytiva Life Sciences. "Buffer and sample preparation for direct binding assay in 2% DMSO." Laboratory Guideline.

-

Protocol Online. "Making a stock solution for my drug using DMSO - General Lab Techniques."

Sources

- 1. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytoplasmic vacuolization in cell death and survival | Oncotarget [oncotarget.com]

- 4. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. emulatebio.com [emulatebio.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

Application Note: Silica Gel Chromatography Purification of 8-p-Hydroxybenzoyl Tovarol (TAW)

Executive Summary

8-p-Hydroxybenzoyl tovarol (TAW) is a bioactive germacrane-type sesquiterpenoid isolated primarily from the roots of Ferula dissecta and Thapsia species. Recent pharmacological studies have highlighted its potential as an antineoplastic agent, specifically inducing paraptosis-like cell death and protective autophagy in cervical cancer (HeLa) cells.[1][2]

This application note provides a high-precision protocol for the isolation and purification of TAW using silica gel chromatography. Unlike generic terpene isolation guides, this protocol addresses the specific physicochemical challenges posed by the p-hydroxybenzoyl moiety—a functional group that significantly alters the compound's retention behavior on normal-phase silica via hydrogen bonding.

Scientific Foundation & Separation Logic

The Physicochemical Challenge

Sesquiterpene lactones are generally lipophilic. However, TAW possesses a unique structural duality:

-

The Germacrane Skeleton: A macrocyclic, lipophilic hydrocarbon ring structure.

-

The p-Hydroxybenzoyl Ester: Located at the C-8 position, this group introduces an aromatic ring and a phenolic hydroxyl (-OH).

Chromatographic Implication: On normal-phase silica gel (

Mechanism of Interaction

The separation relies on the differential adsorption equilibrium between the solute and the silanol groups (Si-OH) on the stationary phase.

-

Primary Interaction: Hydrogen bonding between the phenolic -OH of TAW and free silanols.

-

Secondary Interaction: Dipole-dipole interactions between the lactone carbonyls and the silica surface.

To elute TAW, the mobile phase must possess sufficient polarity to disrupt these H-bonds, typically requiring a gradient containing a polar modifier like acetone or ethyl acetate.

Pre-Chromatography Workflow: Extraction & Enrichment[3]

Directly loading crude plant extracts onto a high-resolution silica column leads to irreversible adsorption of tannins and chlorophyll, degrading column performance. A partitioning step is mandatory .

Protocol A: Crude Enrichment

-

Extraction: Macerate air-dried roots of Ferula dissecta (1 kg) in 95% Ethanol (3 x 5 L) at room temperature. Evaporate solvent in vacuo to yield the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in

(1 L). -

Defatting: Extract with Petroleum Ether (PE) (

). Discard the PE layer (removes waxes/chlorophyll). -

Target Extraction: Extract the aqueous phase with Chloroform (

) or Ethyl Acetate (EtOAc) ( -

Result: The

/EtOAc fraction contains the sesquiterpene lactone pool, including TAW.

-

Core Protocol: Silica Gel Column Chromatography[4][5][6][7]

Materials & Specifications

-

Stationary Phase: Silica Gel 60 (Merck/EMD), Particle size: 230–400 mesh (40–63 µm).

-

Note: Finer mesh provides better resolution for separating TAW from structural isomers.

-

-

Column Dimensions: 50 mm ID x 600 mm length (for ~20–30 g of enriched extract).

-

Mobile Phase System: Petroleum Ether (PE) : Acetone (Ace) Gradient.

-

Alternative: Hexane : Ethyl Acetate (if Acetone UV cutoff is problematic for downstream detection).

-

Step-by-Step Purification Procedure

Step 1: Column Packing

Slurry pack the silica gel in 100% Petroleum Ether. Ensure the bed is tightly packed and free of air bubbles. A sand layer (1–2 cm) should be added to the top to protect the bed during solvent addition.

Step 2: Sample Loading (Dry Loading)

-

Dissolve the enriched fraction (from Protocol A) in a minimum volume of

or Acetone. -

Add Silica Gel (ratio 1:1 w/w sample-to-silica).

-

Evaporate solvent via rotary evaporator until a free-flowing powder is obtained.

-

Gently pour the powder onto the column sand bed.

Step 3: Gradient Elution Strategy

The p-hydroxy group requires a "steeper" polarity push than standard terpenes.

| Fraction | Mobile Phase (PE : Acetone) | Volume (Column Volumes) | Target Elution |

| F1 | 100 : 0 | 2 CV | Non-polar hydrocarbons |

| F2 | 95 : 5 | 3 CV | Simple esters, fats |

| F3 | 90 : 10 | 3 CV | Non-hydroxylated tovarol derivatives |

| F4 | 85 : 15 | 4 CV | Target Zone: TAW (Early Elution) |

| F5 | 80 : 20 | 4 CV | Target Zone: TAW (Late Elution) |

| F6 | 70 : 30 | 2 CV | Polar glycosides/impurities |

Note: TAW typically elutes between 15% and 20% Acetone. Collect smaller fractions (100–200 mL) in this range.

Visualization & Detection

-

TLC Plate: Silica Gel

.[3] -

Mobile Phase for TLC: PE:Acetone (3:1).

-

Detection Method 1 (Non-Destructive): UV at 254 nm. The benzoyl chromophore of TAW absorbs strongly (dark spot on green background).

-

Detection Method 2 (Derivatization): Spray with Vanillin-Sulfuric Acid reagent and heat at 105°C.

-

Result: TAW appears as a distinct violet/blue spot (characteristic of germacranolides).

-

Process Visualization (Workflow Diagram)

Caption: Integrated workflow for the extraction, fractionation, and isolation of this compound.

Validation of Purity

To ensure the isolated compound is indeed this compound and not a structural isomer, verify the following spectral markers:

-

UV Spectrum:

at ~254 nm (consistent with benzoyl ester). -

Mass Spectrometry: ESI-MS should show

or -

-NMR Diagnostic Peaks:

-

Aromatic Region: Two doublets (AA'BB' system) around

6.8–8.0 ppm, characteristic of the para-substituted benzene ring. -

Germacrane Skeleton: Olefinic protons characteristic of the macrocycle.

-

C-8 Proton: A shift downfield (deshielded) due to the ester linkage.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution with impurities | Gradient slope too steep. | Reduce the increment of Acetone (e.g., increase by 2% instead of 5%). |

| Tailing spots on TLC | Acidic nature of phenolic -OH. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization (rarely needed for esters but helpful for free phenols). |

| Compound degradation | Silica acidity. | Do not leave the compound on the column overnight. Elute rapidly once the target fraction is reached. |

| Low Recovery | Irreversible adsorption. | Flush column with 100% Acetone or MeOH at the end to recover highly polar retained material. |

References

-

Zhang, C., Jiang, Y., Wang, J., et al. (2015).[1] this compound induces paraptosis like cell death and protective autophagy in human cervical cancer HeLa cells.[1][2][4] International Journal of Molecular Sciences.

-

Andersen, T.B., et al. (2018). Biosynthesis of tovarol and other sesquiterpenoids in Thapsia laciniata Rouy. Phytochemistry.

-

Rubio, B., et al. (2021). Isolation and characterization of sesquiterpene lactones from Calea uniflora Less. SciELO (Journal of the Brazilian Chemical Society).

-

Douglas, K.A., et al. (2004). Sesquiterpene Lactones in Arnica montana: A Rapid Analytical Method. Planta Medica.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-p-Hdroxybenzoyl Tovarol Induces Paraptosis Like Cell Death and Protective Autophagy in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Staining Techniques for Endoplasmic Reticulum (ER) Stress Markers in Tissue-Resident Alveolar Macrophage (TAW) Research

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid synthesis and calcium homeostasis. Perturbations in the ER environment, such as viral infections, accumulation of misfolded proteins, nutrient deprivation, or exposure to toxins, can lead to a state of "ER stress." In response, cells activate a highly conserved signaling network known as the Unfolded Protein Response (UPR).[1][2] The UPR's initial goal is to restore ER homeostasis; however, if the stress is too severe or prolonged, it can trigger apoptosis.[3][4]

Tissue-resident alveolar macrophages (TAWs) are the primary immune cells in the lung alveoli, playing a central role in host defense, tissue repair, and the pathogenesis of inflammatory lung diseases. Emerging evidence indicates that ER stress is a key regulator of macrophage function, influencing their polarization, inflammatory responses, and survival.[5][6][7] Therefore, accurately detecting and quantifying ER stress markers in TAWs is crucial for understanding the mechanisms of lung diseases like acute lung injury (ALI), idiopathic pulmonary fibrosis (IPF), and chronic obstructive pulmonary disease (COPD).[3][7][8]

This comprehensive guide provides detailed protocols and expert insights for staining key ER stress markers in the context of TAW research, designed for researchers, scientists, and drug development professionals.

The Unfolded Protein Response (UPR): A Three-Branched Pathway

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: PERK, IRE1α, and ATF6. In a non-stressed state, these sensors are kept inactive by the master ER chaperone, Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP).[1][9] Upon accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling.[10][11]

-

The PERK Pathway: Activated PERK (p-PERK) phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary halt in global protein translation to reduce the protein load on the ER.[4][7] This paradoxically allows for the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).[1][11]

-

The IRE1α Pathway: Inositol-requiring enzyme 1 alpha (IRE1α) is a kinase and endoribonuclease. Upon activation, its RNase domain unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3][7][12] This frameshift produces the potent transcription factor, spliced XBP1 (XBP1s), which drives the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[1]

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved into its active form (cleaved ATF6).[7][13] This active fragment then moves to the nucleus to upregulate the expression of ER chaperones, including GRP78/BiP itself.[1]

Below is a diagram illustrating the core signaling cascades of the UPR.

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Section 1: Immunofluorescence (IF) for ER Stress in TAWs

Immunofluorescence is a powerful technique to visualize the subcellular localization of ER stress markers and to confirm their expression within specific cell populations, such as TAWs. Co-localization studies, using antibodies against an ER stress marker and a TAW-specific marker, are essential.

Key Considerations for IF in Lung Tissue:

-

TAW Markers: Use reliable markers to identify TAWs. For mice, common markers include Siglec-F, F4/80, and CD11c. For humans, CD68 and CD206 are often used.[14]

-

Antibody Specificity: The specificity of antibodies is paramount. Antibodies that recognize the spliced form of XBP1 (XBP1s) or the phosphorylated, active forms of proteins like PERK and IRE1α are crucial for demonstrating UPR activation.[12][13][15]

-

Permeabilization: Since most UPR markers are intracellular, proper permeabilization of the cell and nuclear membranes is critical for antibody access.

Caption: The principle of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Protocol: Fluorescent TUNEL Assay on Paraffin-Embedded Lung Sections

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).

-

Proteinase K solution (20 µg/mL). [16]* Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers).

-

DAPI for counterstaining.

-

Antifade mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize sections by incubating in xylene.

-

Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water. [16]2. Antigen Retrieval (Optional but Recommended):

-

Perform heat-induced epitope retrieval by incubating slides in Citrate Buffer (e.g., using a steamer or water bath at 95-100°C for 20 minutes). This can improve signal. [16] * Allow slides to cool to room temperature.

-

-

Permeabilization:

-

Incubate sections with Proteinase K for 15-20 minutes at room temperature. [16] * Scientist's Note: This step is critical for enzyme access to the nucleus but must be carefully timed, as over-digestion can destroy tissue morphology.

-

Rinse thoroughly with PBS.

-

-

TdT Labeling Reaction:

-

Equilibrate the sections with the Equilibration Buffer provided in the kit for 10 minutes.

-

Prepare the TdT Reaction Mix according to the manufacturer's instructions (TdT enzyme + labeled dUTPs + reaction buffer).

-

Apply the TdT Reaction Mix to the sections.

-

Incubate for 60 minutes at 37°C in a humidified chamber. [16] * Controls: Include a positive control (pre-treat a slide with DNase I to induce DNA breaks) and a negative control (omit the TdT enzyme from the reaction mix).

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by washing the slides (e.g., using the Stop/Wash Buffer from the kit or PBS).

-

If using a fluorescently labeled dUTP, proceed to counterstaining. If using a biotin-dUTP, an additional incubation step with labeled streptavidin is required.

-

-

Counterstaining and Mounting:

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount with antifade medium.

-

-

Imaging:

-

Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green if using a FITC-dUTP), which can be overlaid with the DAPI (blue) nuclear stain.

-

References

-

ResearchGate. (n.d.). Influence of ER stress pathways in macrophage differentiation. ER... Retrieved from [Link]

-

Ivanova, E. A., & Orekhov, A. N. (2016). Endoplasmic Reticulum Stress in Macrophages: The Vicious Circle of Lipid Accumulation and Pro-Inflammatory Response. BioMed Research International, 2016, 2754924. Retrieved from [Link]

-

Kim, S. Y., et al. (2020). Endoplasmic Reticulum Stress Activates Hepatic Macrophages through PERK-hnRNPA1 Signaling. Cells, 9(10), 2248. Retrieved from [Link]

-

Feng, B., et al. (2005). Cholesterol-induced macrophage apoptosis requires ER stress pathways and engagement of the type A scavenger receptor. The Journal of Cell Biology, 171(1), 77-88. Retrieved from [Link]

-

Zhao, Y., et al. (2020). Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation. Annals of Translational Medicine, 8(22), 1482. Retrieved from [Link]

-

Mahadevan, N. R., et al. (2012). Transmission of endoplasmic reticulum stress and pro-inflammation from tumor cells to myeloid cells. Proceedings of the National Academy of Sciences, 109(30), 12098-12103. Retrieved from [Link]

-

Bio-Techne. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

-

Li, Y., et al. (2012). Endoplasmic Reticulum Stress Controls M2 Macrophage Differentiation and Foam Cell Formation. The Journal of Biological Chemistry, 287(15), 11629-11641. Retrieved from [Link]

-

Zhou, J., et al. (2015). Endoplasmic Reticulum Stress Promotes Macrophage-derived Foam Cell Formation by Up-regulating Cluster of Differentiation 36 (CD36) Expression. The Journal of Biological Chemistry, 290(47), 28488-28499. Retrieved from [Link]

-

Zhao, Y., et al. (2020). Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation. Annals of Translational Medicine, 8(22), 1482. Retrieved from [Link]

-

Tanjore, H., et al. (2019). Localized hypoxia links ER stress to lung fibrosis through induction of C/EBP homologous protein. JCI Insight, 4(17), e128592. Retrieved from [Link]

-

Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Retrieved from [Link]

-

Silwal, P., et al. (2017). Accumulation and Localization of Macrophage Phenotypes with Human Intervertebral Disc Degeneration. Spine, 42(20), 1541-1550. Retrieved from [Link]

-

ResearchGate. (n.d.). ER stress is detected in BPD lungs. (A) Immunofluorescence stain of... Retrieved from [Link]

-

Cicko, S., et al. (2018). The PERK/ATF4 pathway is required for metabolic reprogramming and progressive lung fibrosis. JCI Insight, 3(16), e96209. Retrieved from [Link]

-

Sano, R., & Reed, J. C. (2013). ER stress and the unfolded protein response. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(12), 3460-3463. Retrieved from [Link]

-

BioTnA. (n.d.). TUNEL Apoptosis Assay Kit. Retrieved from [Link]

-

GenScript. (n.d.). TUNEL Apoptosis Detection Kit Cat. No. L00301 (For Cryopreserved Tissue Sections, FITC-lable. Retrieved from [Link]

-

G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]

-

Samali, A., et al. (2018). Methods for Studying ER Stress and UPR Markers in Human Cells. In Methods in Molecular Biology (Vol. 1701, pp. 1-14). Retrieved from [Link]

-

Chen, K., et al. (2020). ATF4 Mediates Mitochondrial Unfolded Protein Response in Alveolar Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology, 62(3), 344-355. Retrieved from [Link]

-

Wang, X., et al. (2021). Macrophage-Derived Immunoglobulin M Inhibits Inflammatory Responses via Modulating Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 22(20), 11212. Retrieved from [Link]

-

Wang, M., et al. (2017). Transcription Factor CHOP in Diseases. Frontiers in Immunology, 8, 1629. Retrieved from [Link]

-

Liu, Z., et al. (2018). Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic retinopathy. BMC Molecular Biology, 19(1), 16. Retrieved from [Link]

-

Korom, M., et al. (2013). Role of Endoplasmic Reticulum Stress in Epithelial–Mesenchymal Transition of Alveolar Epithelial Cells: Effects of Misfolded Surfactant Protein. American Journal of Respiratory Cell and Molecular Biology, 49(2), 243-253. Retrieved from [Link]

-

Killiny, N., et al. (2021). Protein kinase R-like ER kinase (PERK) is involved in the endoplasmic reticulum stress response of its psyllid vector to Candidatus Liberibacter solanacearum infection. Microbiology Spectrum, 9(3), e00947-21. Retrieved from [Link]

-

Cepeda, V., et al. (2010). The Endoplasmic Reticulum Chaperone BiP/GRP78 Is Important in the Structure and Function of the Human Cytomegalovirus Assembly Compartment. Journal of Virology, 84(21), 11330-11342. Retrieved from [Link]

-

Machiele, R., et al. (2022). Activation of alveolar epithelial ER stress by β-coronavirus infection disrupts surfactant homeostasis in mice: implications for COVID-19 respiratory failure. American Journal of Physiology-Lung Cellular and Molecular Physiology, 322(3), L429-L442. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein kinase RNA-like endoplasmic reticulum kinase (PERK) inhibition... Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of the protein expression of GRP-78, PERK, ATF4, ATF6 and CHOP... Retrieved from [Link]

-

Wang, M., & Kaufman, R. J. (2015). Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate. Cell Death & Differentiation, 22(1), 29-38. Retrieved from [Link]

-

Owen, C. R., et al. (2020). PERK (Protein Kinase RNA-Like ER Kinase) Branch of the Unfolded Protein Response Confers Neuroprotection in Ischemic Stroke by Suppressing Protein Synthesis. Stroke, 51(3), 966-975. Retrieved from [Link]

-

Bartneck, M., et al. (2014). Hepatic Localization of Macrophage Phenotypes during Fibrogenesis and Resolution of Fibrosis in Mice and Humans. Frontiers in Immunology, 5, 430. Retrieved from [Link]

Sources

- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endoplasmic Reticulum Stress Activates Hepatic Macrophages through PERK-hnRNPA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation - Zhao - Journal of Thoracic Disease [jtd.amegroups.org]

- 8. Localized hypoxia links ER stress to lung fibrosis through induction of C/EBP homologous protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Endoplasmic Reticulum Stress in Macrophages: The Vicious Circle of Lipid Accumulation and Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. XBP-1s (D2C1F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

- 14. Frontiers | Hepatic Localization of Macrophage Phenotypes during Fibrogenesis and Resolution of Fibrosis in Mice and Humans [frontiersin.org]

- 15. rndsystems.com [rndsystems.com]

- 16. clyte.tech [clyte.tech]

Troubleshooting & Optimization

Technical Support Center: Maximizing TAW Yield from Ferula dissecta

Welcome to the technical support center for the extraction of Total Active Sesquiterpenes (TAW) from Ferula dissecta. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction processes, ensuring maximum yield and purity of these valuable bioactive compounds. This document provides in-depth, field-proven insights and detailed protocols to address common challenges encountered during extraction.

Troubleshooting Guide: Low TAW Yield

Low yield is one of the most frequent issues in the extraction of secondary metabolites from plant materials. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal TAW extraction from Ferula dissecta.

Q1: My TAW yield is consistently low. Where should I start troubleshooting?

A low yield of Total Active Sesquiterpenes (TAW) can be attributed to several factors, from the quality of the raw plant material to the specifics of the extraction protocol. The first step is to systematically evaluate each stage of your process.

Initial Diagnostic Workflow

The following diagram illustrates a logical flow for troubleshooting low TAW yield.

Caption: A step-by-step workflow for diagnosing the cause of low TAW yield.

Q2: How does the quality of my Ferula dissecta raw material affect TAW yield?

The quality of the starting plant material is a critical, yet often overlooked, factor. The concentration of sesquiterpenes and sesquiterpene coumarins, the primary components of TAW, can vary significantly based on several factors.

-

Plant Part: The roots of Ferula species are generally the richest source of sesquiterpene coumarins. Using aerial parts will likely result in a lower yield of these specific compounds.

-

Harvesting Time and Conditions: The biosynthetic pathways producing secondary metabolites are influenced by environmental conditions. The age of the plant and the season of harvest can impact the concentration of TAW.

-

Drying and Storage: Improper drying can lead to microbial degradation of the plant material and the target compounds. High temperatures during drying can cause the loss of more volatile sesquiterpenes. The material should be stored in a cool, dark, and dry place to prevent degradation.

Recommendation: Ensure you are using authenticated, properly dried, and stored roots of Ferula dissecta. If possible, obtain a certificate of analysis for the raw material.

Q3: I'm unsure about my grinding process. Can particle size impact my extraction efficiency?

Yes, particle size is a crucial parameter.

-

Too Coarse: Large particles have a smaller surface area-to-volume ratio, which can prevent the solvent from penetrating the plant matrix effectively, leading to incomplete extraction.

-

Too Fine: Excessively fine powder can lead to compaction in the extraction vessel, particularly in Soxhlet and percolation methods, impeding solvent flow and causing channeling. This can also lead to difficulties in filtration post-extraction.

Recommendation: Aim for a moderately fine powder. A particle size of 0.5-1 mm is often a good starting point. You may need to optimize this for your specific extraction setup.

Q4: Which extraction solvent is best for TAW from Ferula dissecta? My current solvent system isn't working well.

Solvent selection is arguably the most critical factor in determining the yield and profile of your extract. The principle of "like dissolves like" is paramount. Sesquiterpenes and their coumarin derivatives are generally lipophilic to moderately polar.

-

Solvent Polarity:

-

Non-polar solvents like n-hexane are effective for extracting lipophilic compounds.

-

Medium-polarity solvents such as dichloromethane (CH₂Cl₂), ethyl acetate (EtAc), and chloroform have shown success in extracting sesquiterpene coumarins from Ferula species.

-

Polar solvents like ethanol and methanol can also be effective, often in mixtures with water (e.g., 80% methanol), as they can extract a broader range of compounds. However, for TAW, less polar solvents are often more selective.

-

-

Solvent-to-Solid Ratio: A low solvent-to-solid ratio can result in a saturated solution before all the TAW has been extracted. Increasing the ratio provides a larger concentration gradient, driving the extraction process. A typical starting ratio is 1:10 to 1:20 (w/v).

Comparative Solvent Performance for Ferula Species

| Solvent System | Polarity | Target Compounds | Observed Performance |

| n-Hexane | Non-polar | Lipophilic sesquiterpenes | Good for initial defatting or specific non-polar sesquiterpenes. |

| Dichloromethane (CH₂Cl₂) | Medium | Sesquiterpene coumarins | Demonstrated success in Soxhlet extraction of F. latisecta. |

| Ethyl Acetate (EtAc) | Medium | Broader range of sesquiterpenes | Found to be an effective solvent in Pressurized Liquid Extraction (PLE) of F. persica. |

| Ethanol/Methanol (80-95%) | Polar | Wide range of compounds | Good general-purpose solvent, but may extract more impurities. |